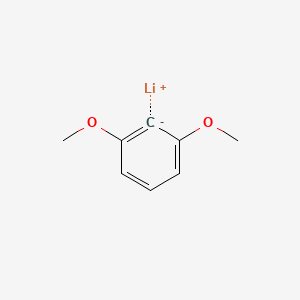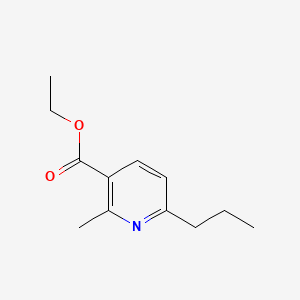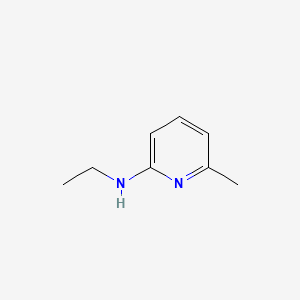![molecular formula C8H12N2O B1623413 2-[(ピリジン-4-イルメチル)-アミノ]-エタノール CAS No. 70206-50-7](/img/structure/B1623413.png)
2-[(ピリジン-4-イルメチル)-アミノ]-エタノール
概要
説明
2-[(Pyridin-4-ylmethyl)-amino]-ethanol is an organic compound that features a pyridine ring substituted with an aminoethanol group
科学的研究の応用
2-[(Pyridin-4-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings
生化学分析
Biochemical Properties
2-[(Pyridin-4-ylmethyl)-amino]-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for the NAD+ salvage pathway This activation leads to an increase in cellular NAD+ levels, which is essential for energy metabolism and cellular homeostasis
Cellular Effects
The effects of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of NAMPT by 2-[(Pyridin-4-ylmethyl)-amino]-ethanol leads to increased NAD+ levels, which in turn affects several metabolic pathways and cellular processes
Molecular Mechanism
At the molecular level, 2-[(Pyridin-4-ylmethyl)-amino]-ethanol exerts its effects through various mechanisms. One of the primary mechanisms is the activation of NAMPT, which catalyzes the rate-limiting step in the NAD+ salvage pathway . This activation results in increased NAD+ levels, which are vital for numerous cellular processes, including DNA repair, gene expression, and metabolic regulation. Additionally, 2-[(Pyridin-4-ylmethyl)-amino]-ethanol may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol vary with different dosages in animal models. Studies have shown that at lower doses, the compound can activate NAMPT and increase NAD+ levels without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic processes and cellular homeostasis . Determining the optimal dosage for therapeutic applications is essential to minimize adverse effects while maximizing the compound’s benefits.
Metabolic Pathways
2-[(Pyridin-4-ylmethyl)-amino]-ethanol is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway This compound’s activation of NAMPT leads to increased NAD+ levels, which are crucial for various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation
Subcellular Localization
The subcellular localization of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol typically involves the reaction of pyridine derivatives with aminoethanol. One common method is the reaction of 4-pyridinecarboxaldehyde with 2-aminoethanol in the presence of a reducing agent . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2-[(Pyridin-4-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce pyridine-based alcohols or amines.
作用機序
The mechanism of action of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in their functional groups and overall reactivity.
4-(Ethylaminomethyl)pyridine: This compound has a similar aminoethyl group but differs in its substitution pattern on the pyridine ring.
Uniqueness
2-[(Pyridin-4-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBTUXUBQAHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390052 | |
| Record name | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70206-50-7 | |
| Record name | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


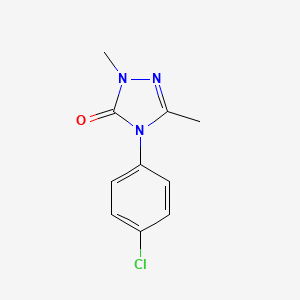
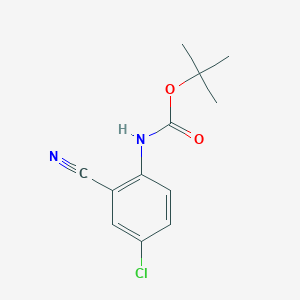
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)
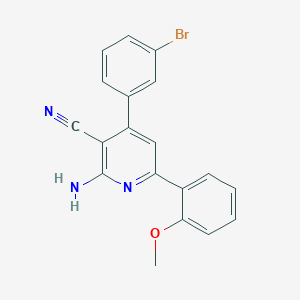



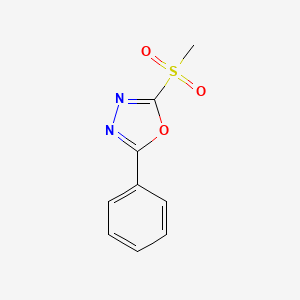
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)


